1-Cyclopropyl-3-nitrobenzene

Overview

Description

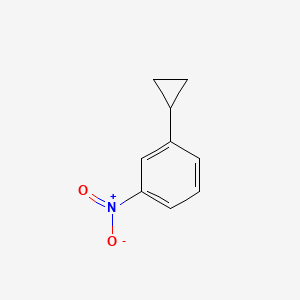

1-Cyclopropyl-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and a nitro group The molecular formula of this compound is C9H9NO2 It is a derivative of benzene, where the cyclopropyl group is attached to the first carbon and the nitro group is attached to the third carbon of the benzene ring

Preparation Methods

1-Cyclopropyl-3-nitrobenzene can be synthesized through several methods, primarily involving electrophilic aromatic substitution reactions. One common synthetic route involves the nitration of 1-cyclopropylbenzene. The nitration process typically uses a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) as nitrating agents. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity of the product.

Chemical Reactions Analysis

1-Cyclopropyl-3-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution. the cyclopropyl group can influence the reactivity and orientation of further substitutions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon, Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Oxidation: The cyclopropyl group can undergo oxidation under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized products.

Common reagents and conditions used in these reactions include concentrated acids for nitration, metal catalysts for reduction, and strong oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Cyclopropyl-3-nitrobenzene exhibits significant biological activity, making it a valuable candidate in medicinal chemistry. Research indicates its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa, suggesting potential applications in developing new antibiotics. The compound's derivatives are also being investigated for their anticancer properties, showcasing its versatility in therapeutic applications.

Agrochemicals

The compound serves as an intermediate in the synthesis of various agrochemicals. Its unique structure allows for the development of new compounds with enhanced biological activities that can be utilized in pest control and agricultural applications. The cyclopropyl group contributes to the stability and efficacy of these agrochemical products.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity is influenced by the nitro group, which can participate in various electrophilic aromatic substitution reactions. This makes it an essential intermediate in the synthesis of pharmaceuticals and specialty chemicals .

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound derivatives showed significant antimicrobial activity against several bacterial strains. The research focused on optimizing the synthesis conditions to enhance yields while maintaining biological activity. The findings indicated that modifications to the nitro group could improve efficacy against resistant strains, highlighting the compound's potential in antibiotic development.

Case Study 2: Synthesis of Cyclopropylamines

Recent advancements have led to the development of continuous flow synthesis methods for cyclopropylamines derived from this compound. This method allows for high yields and efficient production of cyclopropane derivatives, which are crucial for synthesizing biologically active molecules . The study emphasized optimizing reaction conditions to achieve better functional group tolerance and purity.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-nitrobenzene depends on its specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity and orientation of the benzene ring. In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context of its use.

Comparison with Similar Compounds

1-Cyclopropyl-3-nitrobenzene can be compared with other similar compounds, such as:

1-Cyclopropyl-4-nitrobenzene: Similar structure but with the nitro group at the fourth position. This positional isomer may exhibit different reactivity and properties.

1-Cyclopropyl-2-nitrobenzene: Another positional isomer with the nitro group at the second position. The electronic effects and steric hindrance differ from this compound.

Cyclopropylbenzene: Lacks the nitro group, making it more reactive towards electrophilic aromatic substitution reactions.

Nitrobenzene: Lacks the cyclopropyl group, resulting in different reactivity and applications.

Biological Activity

1-Cyclopropyl-3-nitrobenzene is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a nitro-substituted benzene ring. The general molecular formula is , with a molecular weight of approximately 164.17 g/mol. The presence of the nitro group significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates, which may lead to the generation of free radicals. These reactive species can interact with cellular components, potentially leading to cytotoxic effects or modulation of signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that derivatives of this compound can inhibit bacterial growth, particularly against strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that modifications on the cyclopropyl or nitro groups can enhance antimicrobial efficacy.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 30 µM to 100 µM, indicating moderate potency compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 50 |

| PC-3 | 30 |

| HeLa | 78 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nitro-substituted cyclopropane derivatives, including this compound. The compound showed significant inhibition against S. aureus, with an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL, suggesting its potential as an antimicrobial agent in therapeutic applications.

- Cytotoxicity in Cancer Cells : In a recent investigation, the cytotoxic effects of this compound were assessed in three human cancer cell lines (MCF-7, PC-3, and HeLa). The results indicated that the compound induced apoptosis in cancer cells, evidenced by increased levels of caspase-3 activity and DNA fragmentation .

Properties

IUPAC Name |

1-cyclopropyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPSUMGHUALRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341763 | |

| Record name | 1-Cyclopropyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22396-07-2 | |

| Record name | 1-Cyclopropyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.